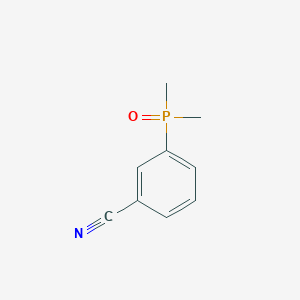

3-(Dimethylphosphoryl)benzonitrile

Beschreibung

3-(Dimethylphosphoryl)benzonitrile (CAS: EN300-674841) is a substituted benzonitrile derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the meta position of the aromatic ring. Its molecular formula is C₉H₁₀NOP, with a molecular weight of 195.15 g/mol. The phosphoryl group imparts significant electron-withdrawing character, influencing the compound’s electronic properties and reactivity.

Eigenschaften

IUPAC Name |

3-dimethylphosphorylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNCFDRBMPXZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

3-(Dimethylphosphoryl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-(Dimethylphosphoryl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., -PO(CH₃)₂, -NO₂) enhance the electrophilicity of the nitrile group, increasing reactivity in nucleophilic additions or cycloadditions.

- Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) reduce nitrile reactivity but improve solubility in polar solvents .

- Meta-substituted derivatives exhibit distinct electronic environments compared to para-substituted analogs, as seen in NMR chemical shift variations (e.g., CHI₃ proton shifts in complexes with 3-(dimethylamino)benzonitrile vs. 4-(dimethylamino)benzonitrile) .

Spectroscopic and Electronic Behavior

UV-Vis and NMR Trends

- 3-(Dimethylamino)benzonitrile (electron-donating) forms charge-transfer complexes with haloforms (e.g., CHI₃), exhibiting bathochromic shifts in UV-Vis spectra due to enhanced π→π* transitions. Binding constants (K) for these complexes range from 10²–10³ M⁻¹, depending on substituent position .

- 3-Nitrobenzonitrile (electron-withdrawing) shows reduced complexation with haloforms due to decreased electron density on the aromatic ring, as evidenced by weaker NMR chemical shift perturbations in CHBr₃ .

Physicochemical Properties

Melting Points and Solubility

- 3-Methoxy-4-nitrobenzonitrile : Melting point = 125–126°C; soluble in acetone and DMSO due to polar nitro and methoxy groups .

- 3-Nitrobenzonitrile : Higher melting point (~150°C) owing to stronger dipole-dipole interactions .

- 3-(Dimethylphosphoryl)benzonitrile : Predicted to have moderate solubility in polar aprotic solvents (e.g., DMF) due to the phosphoryl group’s polarity.

Binding and Catalytic Potential

- 3-(Dimethylphosphoryl)benzonitrile may serve as a ligand in coordination chemistry due to the phosphoryl group’s ability to donate lone pairs, though specific studies are lacking .

Biologische Aktivität

- Molecular Weight : 181.15 g/mol

- Molecular Formula : C9H10NOP

- CAS Number : 1333230-29-7

Potential Biological Activities

The biological activity of 3-(dimethylphosphoryl)benzonitrile has not been extensively documented in scientific literature. However, based on its chemical structure, several potential activities can be hypothesized:

- Antimicrobial Activity : Compounds containing phosphoryl groups often exhibit antimicrobial properties. The presence of the nitrile group may enhance this effect by facilitating interactions with microbial enzymes.

- Enzyme Inhibition : The dimethylphosphoryl group is known to interact with various enzymes, potentially acting as an inhibitor. This could be relevant in therapeutic contexts where enzyme modulation is desired.

- Neuroactive Properties : Some phosphonates and phosphoramidates have been shown to affect neurotransmitter systems. Investigating the neuroactivity of 3-(dimethylphosphoryl)benzonitrile could reveal insights into its potential as a neuroprotective agent.

Research Findings and Case Studies

While specific case studies on 3-(dimethylphosphoryl)benzonitrile are scarce, related compounds have provided insights into possible biological activities:

| Compound | Activity | Reference |

|---|---|---|

| Dimethyl methylphosphonate | Neurotoxicity | |

| Phosphorylated benzonitriles | Anticancer properties | |

| Phosphonates | Antimicrobial effects |

Case Study: Phosphonates in Antimicrobial Research

A study investigated various phosphonate compounds for their antimicrobial properties against a range of bacteria and fungi. The results indicated that certain structural features, such as the presence of electron-withdrawing groups, significantly enhanced antimicrobial activity. This suggests that 3-(dimethylphosphoryl)benzonitrile may warrant similar investigations.

The exact mechanism of action for 3-(dimethylphosphoryl)benzonitrile remains to be elucidated. However, it is hypothesized that:

- The phosphoryl group may facilitate binding to active sites on enzymes or receptors.

- The nitrile group could participate in hydrogen bonding or π-stacking interactions, enhancing binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.